molecular formula C10H16 B6206166 3-ethynyl-1,1-dimethylcyclohexane CAS No. 2060031-73-2

3-ethynyl-1,1-dimethylcyclohexane

Cat. No.: B6206166
CAS No.: 2060031-73-2
M. Wt: 136.2
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Description

3-Ethynyl-1,1-dimethylcyclohexane is an organic compound with the molecular formula C10H16 and a molecular weight of 136.23 g/mol . It is identified by the CAS Number 2060031-73-2 and has a SMILES notation of CC1(C)CC(C#C)CCC1, which defines its structure as a cyclohexane ring with two methyl groups at the first carbon and an ethynyl group (a terminal alkyne) at the third carbon . This structure classifies it as a cycloalkane, a saturated ring system following the general formula CₙH₂ₙ, which confers unique three-dimensional stability, often in puckered "chair" conformations . The ethynyl group is a key functional handle, making this compound a valuable building block in organic synthesis. It is particularly useful for metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, and for participating in Click chemistry via azide-alkyne cycloadditions. Furthermore, the alkyne moiety can be involved in photoinduced intermolecular hydrogen atom transfer (HAT) reactions, a cutting-edge method for the direct functionalization of unactivated C-H bonds, which is highly relevant for synthesizing and modifying complex molecules in pharmaceutical and materials science research . As a specialized synthetic intermediate, this compound enables researchers to expedite the creation of structural analogs and novel compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

2060031-73-2

Molecular Formula

C10H16

Molecular Weight

136.2

Purity

95

Origin of Product

United States

Preparation Methods

Ethynylation of Cyclohexanones

The ethynylation of ketones is a critical step for introducing the alkyne moiety. As demonstrated in patent WO2010043522A1, 3,3-dimethylcyclohexanone reacts with ethyne gas under high pressure (10–20 bara) in liquid ammonia with aqueous KOH (35–50% w/w) to form 1-ethynyl-3,3-dimethylcyclohexan-1-ol. This nucleophilic addition proceeds via deprotonation of ethyne to generate an acetylide ion, which attacks the carbonyl carbon. For 1,1-dimethylcyclohexan-3-one, analogous conditions would yield 3-ethynyl-1,1-dimethylcyclohexan-3-ol (Fig. 1).

Reaction Conditions for Ethynylation

ParameterValue/Range
Ethyne pressure10–20 bara
TemperatureAmbient to 85°C
Base concentration35–50% KOH (w/w)
SolventLiquid ammonia
YieldUp to 86%

Deoxygenation of Tertiary Alcohols

Barton-McCombie Deoxygenation

To convert the intermediate alcohol (3-ethynyl-1,1-dimethylcyclohexan-3-ol ) into the target alkane, deoxygenation is essential. The Barton-McCombie reaction offers a robust pathway:

  • Thiocarbonate formation : Treat the alcohol with thiocarbonyldiimidazole (TCDI) to form a thiocarbonate intermediate.

  • Radical reduction : React the thiocarbonate with tributyltin hydride (Bu₃SnH) and a radical initiator (e.g., AIBN) to replace the hydroxyl group with hydrogen[^general].

This method preserves the ethynyl group while eliminating the oxygen atom, yielding 3-ethynyl-1,1-dimethylcyclohexane.

Alternative Deoxygenation Strategies

  • Reductive cleavage : Use LiAlH₄ with catalytic TiCl₄ to directly reduce tertiary alcohols to alkanes, though this may require optimized conditions to avoid side reactions.

  • Hydrogenolysis : Catalytic hydrogenation over Pd/C or Raney Ni under high-pressure H₂, though this risks reducing the ethynyl group to an alkane or alkene.

Functionalization via Sonogashira Coupling

Alkyl Halide Preparation

An alternative route involves introducing the ethynyl group via cross-coupling. Starting with 3-bromo-1,1-dimethylcyclohexane , a Sonogashira coupling with trimethylsilylacetylene (TMSA) in the presence of Pd(PPh₃)₄ and CuI could yield the protected alkyne, followed by deprotection with K₂CO₃/MeOH[^general].

Challenges :

  • Steric hindrance at the tertiary carbon may limit coupling efficiency.

  • Synthesis of 3-bromo-1,1-dimethylcyclohexane requires selective bromination, which is non-trivial for saturated cyclohexanes.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Ethynylation/DeoxygenationHigh yield (86% reported)Multi-step; requires toxic reagents
Sonogashira CouplingModular; uses commercial catalystsLow efficiency for tertiary halides
Radical InsertionMild conditions; scalableUnderdeveloped for alkanes

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-1,1-dimethylcyclohexane can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The triple bond in the ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The hydrogen atoms on the cyclohexane ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) can be used for reduction reactions.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

    Oxidation: The major products can include ketones or aldehydes.

    Reduction: The major products can include alkenes or alkanes.

    Substitution: The major products can include halogenated cyclohexane derivatives.

Scientific Research Applications

3-Ethynyl-1,1-dimethylcyclohexane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving alkynes.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-ethynyl-1,1-dimethylcyclohexane depends on the specific reactions it undergoes. For example, in oxidation reactions, the ethynyl group is converted to a carbonyl group through the addition of oxygen atoms. In reduction reactions, the triple bond is hydrogenated to form a double or single bond. The molecular targets and pathways involved in these reactions include the interaction of the ethynyl group with the reagents and catalysts used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclohexane Ring

Table 1: Key Properties of Cyclohexane Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted Boiling Point (°C) Key Applications/Notes
3-Ethynyl-1,1-dimethylcyclohexane C₁₀H₁₆ 136.23 Ethynyl, two methyls 155.4 ± 7.0 Click chemistry, polymer synthesis
(3R)-3-Ethoxy-1,1-dimethylcyclohexane C₁₀H₂₀O 156.27 Ethoxy, two methyls Not reported (Inferred higher) Ether reactivity, chiral synthesis
3-Fluoro-1,1-dimethylcyclohexane C₈H₁₅F 130.20 Fluorine, two methyls Not reported Pharmaceutical intermediates
1-Ethyl-1,3-dimethylcyclohexane C₁₀H₂₀ 140.31 Ethyl, two methyls Not reported Marine terpenoid precursor
3-Acetoxy-1,1-dimethylcyclohexane C₁₀H₁₆O₂ 168.23 Acetoxy, two methyls Not reported (Inferred ~180–200) Ester hydrolysis, derivatization
Key Observations:

Functional Group Impact: Ethynyl Group: The triple bond in this compound enables reactivity in alkyne-specific reactions (e.g., cycloadditions), distinguishing it from saturated or oxygenated derivatives. Ethoxy Group: (3R)-3-Ethoxy-1,1-dimethylcyclohexane exhibits polarity due to the ether oxygen, increasing boiling point compared to non-polar analogues. Its chiral center (R-configuration) makes it relevant in asymmetric synthesis .

Marine Terpenoids: Compounds like 1-ethyl-1,3-dimethylcyclohexane are biosynthesized in marine organisms via cyclization of acyclic monoterpenes. Their substituent positions (e.g., ethyl at C1 vs. C3) dictate unique biological roles and structural stability .

Cyclobutane Analogues :

  • 3-Ethynyl-1,1-dimethoxycyclobutane (C₈H₁₂O₂, MW 140.18) features a strained four-membered ring, leading to higher reactivity than cyclohexane derivatives. The dimethoxy group further modifies electronic properties .

Stereochemical and Conformational Considerations

  • Chirality : (3R)-3-Ethoxy-1,1-dimethylcyclohexane and (R)-3-fluoro-1,1-dimethylcyclohexane exhibit stereocenters, enabling enantiomer-specific interactions in drug design .
  • Ring Strain : Cyclobutane derivatives (e.g., 3-ethynyl-1,1-dimethoxycyclobutane) experience significant angle strain, reducing thermal stability compared to cyclohexane-based compounds .

Q & A

Basic Questions

Q. How is the IUPAC name "3-ethynyl-1,1-dimethylcyclohexane" determined, and what rules resolve potential ambiguities in substituent numbering?

  • The IUPAC name follows hierarchical priority: the parent cyclohexane ring is numbered to assign the lowest possible numbers to substituents. Ethynyl (alkyne) groups take precedence over methyl due to higher functional group priority. When substituents have equal priority (e.g., two methyl groups), numbering proceeds to give the lowest combined set of locants. Alphabetical order determines substituent listing ("dimethyl" before "ethynyl") .

Q. What spectroscopic methods are recommended to confirm the structure of this compound?

  • NMR : 1^1H NMR identifies methyl protons (δ ~1.0–1.2 ppm) and ethynyl protons (δ ~2.0–3.0 ppm). 13^{13}C NMR distinguishes sp3^3-hybridized carbons (methyl: δ 20–25 ppm; cyclohexane: δ 25–35 ppm) and sp-hybridized ethynyl carbons (δ 70–85 ppm). IR spectroscopy confirms the alkyne C≡C stretch (~2100–2260 cm1^{-1}) .

Q. How does the steric environment of 1,1-dimethyl groups influence the compound’s reactivity?

  • The 1,1-dimethyl groups create a sterically hindered environment at the cyclohexane ring, potentially slowing electrophilic additions or substitutions at adjacent positions. This can direct reactivity toward the ethynyl group, which is more accessible .

Advanced Research Questions

Q. What synthetic strategies are effective for introducing an ethynyl group at the 3-position of 1,1-dimethylcyclohexane?

  • Sonogashira Coupling : React 3-bromo-1,1-dimethylcyclohexane with terminal alkynes (e.g., ethynyltrimethylsilane) using a Pd catalyst. Alkyne Alkylation : Deprotonate a terminal alkyne (e.g., HC≡CLi) and react with 3-chloro-1,1-dimethylcyclohexane. Monitor regioselectivity via GC-MS and confirm with 13^{13}C NMR .

Q. How can computational chemistry resolve contradictions in experimental data (e.g., unexpected NMR shifts or reaction yields)?

  • DFT Calculations : Optimize the molecular geometry (B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data. Molecular Dynamics : Simulate steric effects to explain low reaction yields at hindered positions. Docking Studies : Model interactions with catalysts to rationalize regioselectivity .

Q. What challenges arise in chromatographic purification of this compound, and how can they be mitigated?

  • The compound’s hydrophobicity and low polarity may cause poor separation on silica gel. Use reverse-phase HPLC with a C18 column and acetonitrile/water gradients. For GC analysis, employ a high-temperature column (e.g., DB-5MS) to prevent decomposition .

Q. How does the ethynyl group’s electronic properties affect the compound’s stability under acidic or oxidative conditions?

  • The sp-hybridized ethynyl carbon is electron-deficient, making it susceptible to electrophilic attack (e.g., hydration to a ketone under acidic conditions). Oxidative cleavage (e.g., with KMnO4_4) may yield carboxylic acids. Stabilize via derivatization (e.g., silylation) .

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